Yttrium(iii)neodecanoate
CAS No.:
Cat. No.: VC18521883
Molecular Formula: C30H60O6Y
Molecular Weight: 605.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H60O6Y |
|---|---|
| Molecular Weight | 605.7 g/mol |
| IUPAC Name | 2,2-dimethyloctanoic acid;yttrium |
| Standard InChI | InChI=1S/3C10H20O2.Y/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12); |
| Standard InChI Key | JCQVKACOGKDHRK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.[Y] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Yttrium(III) neodecanoate is a coordination complex in which a central yttrium(III) cation is bonded to three neodecanoate anions. The neodecanoate ligand, derived from neodecanoic acid (), features a branched alkyl chain structure that enhances the compound's solubility in nonpolar solvents. The molecular formula corresponds to a molecular weight of 602.68 g/mol , though slight variations (e.g., 605.7 g/mol ) may occur due to isotopic distributions or hydration states.
The compound’s structural identity is confirmed by its CAS Registry Number (68683-17-0) and PubChem CID (121233158) . Its purity grades, such as the "superconductor grade" variant containing 12–16% yttrium by mass , are standardized for specialized applications requiring minimal metallic impurities.
Table 1: Key Identifiers of Yttrium(III) Neodecanoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 602.68–605.7 g/mol | |
| CAS Number | 68683-17-0 | |
| PubChem CID | 121233158 | |
| Appearance | Off-white powder or chunks |
Spatial Configuration and Bonding
The three-dimensional structure of yttrium(III) neodecanoate arises from the octahedral coordination geometry of the yttrium(III) ion, which binds to six oxygen atoms from the three bidentate neodecanoate ligands . This configuration is stabilized by the steric bulk of the branched alkyl chains, which prevent ligand dissociation and enhance the compound’s stability under ambient conditions. Computational models and X-ray crystallography data reveal that the yttrium-oxygen bond lengths range between 2.25–2.40 Å, consistent with similar rare-earth carboxylates.
The ligand’s branched structure, specifically the 2,2-dimethyloctanoate moiety, plays a critical role in modifying the compound’s physical properties. The methyl groups at the α-position hinder close packing of the molecules, reducing crystallinity and promoting solubility in hydrocarbons such as toluene and xylene .
Synthesis and Industrial Production
Ligand Preparation and Metathesis
The synthesis of yttrium(III) neodecanoate typically involves a two-step process: (1) preparation of the neodecanoic acid ligand and (2) metathesis with a yttrium precursor. Neodecanoic acid, commercially produced via the Koch reaction, is first converted to its ammonium salt by reaction with aqueous ammonia. This salt subsequently undergoes ligand exchange with yttrium chloride () in an anhydrous solvent, yielding yttrium(III) neodecanoate and ammonium chloride as a byproduct .
The reaction proceeds according to the equation:
To achieve superconductor-grade purity (>99.9%), the crude product is purified through vacuum distillation or recrystallization from aprotic solvents .
Scalability and Quality Control
Industrial-scale production requires stringent control over reaction parameters to ensure consistent ligand coordination and minimal residual chloride content. Advanced analytical techniques, including inductively coupled plasma mass spectrometry (ICP-MS) and Fourier-transform infrared spectroscopy (FTIR), are employed to verify the absence of contaminants such as iron or alkali metals, which could compromise performance in electronic applications .
Functional Properties and Material Behavior
Thermal Stability and Decomposition
Yttrium(III) neodecanoate exhibits remarkable thermal stability, with decomposition onset temperatures exceeding 250°C under inert atmospheres . Thermogravimetric analysis (TGA) reveals a three-stage decomposition profile: (1) evaporation of residual solvents (<150°C), (2) ligand pyrolysis (250–400°C), and (3) oxidation of yttrium to (>600°C) . This controlled decomposition is exploited in chemical vapor deposition (CVD) processes to deposit yttrium oxide films with nanoscale uniformity.
Solubility and Rheological Properties
The compound’s solubility in organic solvents is a critical parameter for ink formulations used in printed electronics. At 25°C, yttrium(III) neodecanoate dissolves in toluene to concentrations exceeding 50 wt% without gelation . This high solubility, attributed to the ligand’s hydrophobic branches, enables the preparation of stable precursor solutions for spin-coating or inkjet printing.
Applications in Advanced Technologies
Superconductor Fabrication
Yttrium(III) neodecanoate serves as a precursor in the synthesis of yttrium barium copper oxide (YBCO) superconductors. In the MOD (metal-organic deposition) process, a solution of yttrium(III) neodecanoate, barium neodecanoate, and copper(II) neodecanoate is coated onto a substrate and calcined to form the superconducting phase . The precise stoichiometry and low impurity levels of the precursor ensure optimal critical current densities (>1 MA/cm² at 77 K) in the final YBCO layer .
Thin-Film Deposition for Electronics
In semiconductor manufacturing, yttrium(III) neodecanoate is used to deposit gate dielectrics via aerosol-assisted CVD. Films grown at 450°C exhibit dielectric constants () of 14–16 and leakage currents below A/cm² at 1 MV/cm, outperforming conventional silicon dioxide layers .
Emerging Research Directions
Recent studies focus on modifying the neodecanoate ligand to enhance the compound’s volatility for atomic layer deposition (ALD) applications. Fluorinated derivatives, such as yttrium(III) perfluoroneodecanoate, show promise in reducing deposition temperatures while maintaining film purity . Additionally, nanocomposites incorporating yttrium(III) neodecanoate-stabilized nanoparticles are being investigated for catalytic CO₂ reduction, with preliminary results indicating Faradaic efficiencies >80% for methane production at −1.2 V vs. RHE .
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